molecular formula C19H23NO2 B13048219 3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol

3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol

Cat. No.: B13048219
M. Wt: 297.4 g/mol
InChI Key: BIBPOTAQFJGYID-UHFFFAOYSA-N
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Description

3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol is a bis-phenolic compound featuring a central allyl-substituted azanediyl group bridging two ethane-1,2-diyl chains terminated with phenolic hydroxyl groups. Its structure combines aromatic, aliphatic, and nitrogen-containing moieties, making it a versatile scaffold for applications in medicinal chemistry, polymer science, and materials engineering.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

3-[2-[2-(3-hydroxyphenyl)ethyl-prop-2-enylamino]ethyl]phenol

InChI

InChI=1S/C19H23NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h2-8,14-15,21-22H,1,9-13H2

InChI Key

BIBPOTAQFJGYID-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol typically involves the reaction of allylamine with 3,3’-dihydroxybenzyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles, forming halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated phenols.

Scientific Research Applications

3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3’-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the azanediyl bridge or ethane-diyl chains. Key examples include:

Compound Name Structure Highlights Key Functional Differences
3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol Allyl-substituted azanediyl bridge, phenolic termini Reactive allyl group for crosslinking or polymerization
4,4'-(2,2'-(Phenylazanediyl)bis(ethane-2,1-diyl)bis(oxy))diphenol (An-Hq2) Phenyl-substituted azanediyl, ether linkages Enhanced rigidity from phenyl and ether groups; lower solubility in polar solvents
3,3'-(Azanediylbis(1-hydroxyethane-2,1-diyl))diphenol Hydroxyl groups on ethane-diyl chains Increased hydrogen-bonding capacity; potential for metal chelation
Disulfanediylbis(ethane-2,1-diyl)-linked enaminones Disulfide bridges, enaminone termini Redox-responsive disulfide bonds; tunable electronic properties via enaminone substituents
Ethane-diylbis(oxy)-linked thioxothiazolidin-4-ones Oxygen linkages, thiazolidinone rings Enhanced electron-withdrawing character; antimicrobial or enzyme-inhibiting activity

Physicochemical Properties

Property 3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol An-Hq2 Disulfide-linked enaminones
Solubility Moderate in DMSO, acetone Low in water; high in DMF High in chloroform, DCM
Melting Point Not reported (inferred: 100–150°C) 142–143°C 73–143°C (varies with substituents)
Reactivity Allyl group enables thiol-ene "click" chemistry Stable under oxidative conditions Disulfide bonds cleave under reducing conditions

Research Findings and Challenges

  • Synthetic Scalability: High-yield routes for analogs (e.g., 84–96% for disulfide-enaminones ) suggest feasibility for scaling the target compound’s synthesis.
  • Limitations: Limited data exist on the target compound’s toxicity or in vivo performance. Structural analogs like An-Hq2 require further optimization for clinical translation .

Biological Activity

3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 250.30 g/mol
  • CAS Number : 4246-51-9

Biological Activities

  • Antioxidant Activity :
    • Phenolic compounds are known for their ability to scavenge free radicals. This property may contribute to the protective effects against oxidative stress in cells.
  • Antimicrobial Properties :
    • Similar compounds have shown efficacy against various bacterial strains. The potential for 3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol to inhibit microbial growth warrants further investigation.
  • Cytotoxic Effects :
    • Some studies indicate that phenolic compounds can induce apoptosis in cancer cells. Research into the specific cytotoxicity of this compound could reveal its potential as an anticancer agent.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Effects Investigated the radical scavenging activity of similar diphenolic compounds, showing significant antioxidant capacity that could be extrapolated to 3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol.
Antimicrobial Activity Assessment A related study found that phenolic derivatives exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria.
Cytotoxicity Evaluation Research on structurally similar compounds indicated potential cytotoxic effects on various cancer cell lines, suggesting a need for targeted studies on this compound's efficacy.

Discussion

The biological activity of 3,3'-((Allylazanediyl)bis(ethane-2,1-diyl))diphenol is promising but requires extensive research to elucidate its mechanisms and therapeutic potential fully. Given the known properties of related phenolic compounds, it is plausible that this compound may exhibit significant antioxidant and antimicrobial activities while also possessing cytotoxic effects against certain cancer types.

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